molecular formula C28H18O4 B1221687 alpha-Naphtholphthalein CAS No. 596-01-0

alpha-Naphtholphthalein

Cat. No. B1221687
CAS RN: 596-01-0
M. Wt: 418.4 g/mol
InChI Key: HQHBAGKIEAOSNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Alpha-Naphtholphthalein synthesis involves regioselective construction strategies, as demonstrated by Gunaganti Naresh et al. (2015), who developed a novel route using silver(I) catalysis for the synthesis of highly substituted α-naphthols. This method exhibited a broad substrate scope and facilitated the synthesis of anticancer arylnaphthalene lignan natural products with excellent selectivity (Naresh, Kant, & Narender, 2015).

Molecular Structure Analysis

The molecular structure of this compound, particularly in the context of its optical sensing capabilities, has been studied. Amao and Komori (2005) explored its role in an optical CO2 sensor, highlighting the interplay between its absorbance change and the fluorescence of tetraphenylporphyrin, which underscores the structural complexity and responsiveness of this compound (Amao & Komori, 2005).

Chemical Reactions and Properties

Ding et al. (2020) described a gold-catalyzed dearomatization reaction of β-naphthol derivatives, leading to the formation of various spironaphthalenones from α-tethered alkyne β-naphthols. This process showcases the chemical reactivity and potential transformations of this compound derivatives under catalytic conditions (Ding, Wu, Zhang, & You, 2020).

Physical Properties Analysis

The physical properties, particularly adsorption characteristics, of this compound derivatives have been analyzed. Zhou et al. (2016) investigated the adsorption and removal capabilities of bisphenol A, α-naphthol, and β-naphthol from aqueous solutions using Fe3O4@polyaniline core–shell nanomaterials. Their findings provide insights into the interactions and efficiency of this compound derivatives in environmental applications (Zhou, Wang, Xiao, & Fan, 2016).

Chemical Properties Analysis

The chemical properties of this compound, especially its conformational behavior and interaction with enzymes, were studied by Ghelli et al. (1996). They explored the conformations of phthalein derivatives, including this compound, in solution and their inhibitory activity against bacterial thymidylate synthase. This research highlights the intricate chemical behavior and potential biochemical interactions of this compound (Ghelli, Rastelli, Barlocco, Rinaldi, Tondi, Pecorari, & Costi, 1996).

Scientific Research Applications

  • Optical CO2 Sensing Alpha-Naphtholphthalein has been utilized in the development of optical CO2 sensors. These sensors are based on the CO2-induced absorbance change of the dye when embedded in poly(isobutyl methacrylate). Such sensors exhibit rapid response and recovery times, are reversible, and show no hysteresis, making them highly sensitive and efficient for CO2 detection (Amao & Komori, 2005).

  • Lead Detection in Urine A simplified method for detecting lead in urine employs this compound as an indicator. This method improves the manipulative steps of the one-color dithizone method for lead detection, making it simpler and more efficient (Jacobs & Herndon, 1961).

  • CO2 Sensing in Food Packaging In the food packaging industry, this compound is used in optochemical CO2 sensors. These sensors, designed for measuring headspace CO2 in foods under modified atmosphere packaging, show robust optical responses to CO2 and have significant storage stability (Borchert, Kerry, & Papkovsky, 2013).

  • Analytical pH-Indicator in Sol Gel Matrix this compound has been studied for its role as an analytical pH-indicator when entrapped in a sol-gel matrix. It retains its structure and response to pH changes, making it a useful material for pH sensing applications (Zaggout, Qaraman, & El Aziz, 2008).

  • Optical Fiber pH Sensing Utilized in optical fiber pH sensors, this compound doped in sol-gel cladding material forms a part of an absorption-based device with a wide dynamic pH range. This simple and low-cost setup makes the fiber probe easily replaceable and efficient for pH monitoring (Ben-David et al., 1997).

  • Adsorption Studies this compound has been used in studies examining its adsorption on silica gel surface-imprinted polymers. These studies provide insights into the kinetics and thermodynamics of the adsorption process, crucial for understanding molecular imprinting technology (Gündoğdu & Coşkun, 2016).

Mechanism of Action

Target of Action

Alpha-Naphtholphthalein is primarily used as a pH indicator . Its primary targets are therefore the hydrogen ions (H+) in a solution, which determine the pH level. The role of these ions is to maintain the acid-base balance in the solution.

Mode of Action

This compound interacts with its targets (hydrogen ions) by undergoing a color change in response to the pH of the solution . At a pH below 7.3, this compound is colorless or reddish, and at a pH above 8.7, it turns greenish-blue . This color change is a result of the compound’s interaction with hydrogen ions in the solution.

Biochemical Pathways

Its primary function is to serve as a pH indicator, providing a visual representation of the acidity or alkalinity of a solution .

Pharmacokinetics

It is known that this compound is insoluble in water , which would impact its absorption and distribution if it were to be ingested.

Result of Action

The primary result of this compound’s action is a visual indication of the pH of a solution . By changing color in response to the concentration of hydrogen ions, this compound provides a simple and effective means of pH measurement.

Action Environment

The action of this compound is influenced by the environmental factors of the solution it is in, particularly the pH. The compound is stable under normal conditions, but its efficacy as a pH indicator is dependent on the absence of other compounds that could interfere with its color change

properties

IUPAC Name

3,3-bis(4-hydroxynaphthalen-1-yl)-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18O4/c29-25-15-13-23(17-7-1-3-9-19(17)25)28(22-12-6-5-11-21(22)27(31)32-28)24-14-16-26(30)20-10-4-2-8-18(20)24/h1-16,29-30H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHBAGKIEAOSNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)C3(C4=CC=CC=C4C(=O)O3)C5=CC=C(C6=CC=CC=C65)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208273
Record name Naphtholphthalein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless solid when pure; Usually greyish-red; [Merck Index] Grey to brown solid; [Acros Organics MSDS]
Record name alpha-Naphtholphthalein
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11741
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS RN

596-01-0
Record name α-Naphtholphthalein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=596-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphtholphthalein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphtholphthalein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-bis(4-hydroxy-1-naphthyl)phthalide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.979
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-NAPHTHOLPHTHALEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QEG1706NN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
alpha-Naphtholphthalein
Reactant of Route 2
Reactant of Route 2
alpha-Naphtholphthalein
Reactant of Route 3
Reactant of Route 3
alpha-Naphtholphthalein
Reactant of Route 4
Reactant of Route 4
alpha-Naphtholphthalein
Reactant of Route 5
Reactant of Route 5
alpha-Naphtholphthalein
Reactant of Route 6
alpha-Naphtholphthalein

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.